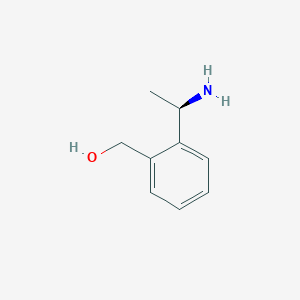

(R)-(2-(1-Aminoethyl)phenyl)methanol

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

[2-[(1R)-1-aminoethyl]phenyl]methanol |

InChI |

InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |

InChI Key |

FZBFLFFXMNPDIV-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1CO)N |

Canonical SMILES |

CC(C1=CC=CC=C1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(2-(1-Aminoethyl)phenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-(2-(1-Aminoethyl)phenyl)methanol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of secondary amines or other reduced products.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: ®-(2-(1-Aminoethyl)phenyl)ketone or ®-(2-(1-Aminoethyl)phenyl)aldehyde.

Reduction: Secondary amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-(1-Aminoethyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature makes it a valuable tool for understanding stereochemistry in biological systems.

Medicine

In medicine, ®-(2-(1-Aminoethyl)phenyl)methanol is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-(2-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare “(R)-(2-(1-Aminoethyl)phenyl)methanol” with structurally or functionally related compounds, emphasizing molecular features, biological activity, and toxicity profiles.

Organoselenium Antioxidant Analog

The compound 1-(2-(2-(2-(1-aminoethyl)phenyl)diselanyl)phenyl)ethanamine (C₁₆H₂₀N₂Se₂) shares the 1-aminoethylphenyl motif but replaces the methanol group with a diselanyl bridge and an additional phenyl-ethanamine unit. Key differences include:

- Functional Groups: Diselanyl bridge (-Se-Se-) and dual aminoethyl groups.

- Biological Activity : Exhibits significant antioxidant activity in vitro, likely due to selenium’s redox-active properties, which scavenge free radicals more effectively than oxygen or sulfur analogs .

Nitro-Substituted Ketone Analog

1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) differs in functional groups and substitution pattern:

- Functional Groups: Nitro (-NO₂) and ketone (-CO-) groups at the 6- and 2-positions, respectively.

- Reactivity : The electron-withdrawing nitro group reduces solubility in polar solvents compared to the alcohol group in the target compound.

- Toxicity: Classified as non-hazardous for physical and health risks under current regulations, but toxicological studies remain incomplete .

Diorganoyl Dichalcogenides

(2012) highlight how non-bonded nitrogen interactions modulate reactivity. The amino group in “this compound” may similarly stabilize transition states or intermediates in redox reactions, though without the chalcogenide’s catalytic efficiency .

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

Antioxidant Efficacy vs. Toxicity Trade-off: The organoselenium compound’s superior antioxidant activity compared to the target compound highlights selenium’s redox versatility but underscores toxicity risks. Replacing selenium with oxygen in “this compound” may offer a safer profile with reduced efficacy .

Functional Group Impact: The nitro group in 1-(2-Amino-6-nitrophenyl)ethanone reduces its biocompatibility relative to the alcohol group in the target compound, emphasizing the role of polar functional groups in solubility and interaction .

Chirality Considerations: The R-configuration in the target compound may enhance enantioselective interactions in catalytic or biological systems, a feature absent in the racemic or non-chiral analogs discussed .

Q & A

Q. What are the optimal synthetic routes for (R)-(2-(1-Aminoethyl)phenyl)methanol, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric reduction of a ketone precursor (e.g., 2-(1-aminoethyl)phenyl ketone) using chiral catalysts like (R)-BINAP-Ru complexes. Reaction conditions such as temperature (optimized at 25–40°C), solvent polarity (e.g., ethanol or methanol for solubility ), and pH (neutral to mildly acidic) significantly impact yield and enantioselectivity. For example, lower temperatures reduce racemization, while polar protic solvents enhance catalyst stability. Monitoring via TLC (30% ethyl acetate/hexane; Rf ≈ 0.26) ensures reaction progress . Enantiomeric purity can be improved via enzymatic resolution (e.g., lipase-mediated acetylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

- Methodological Answer : 1H/13C NMR : Key signals include the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and the chiral center’s aminoethyl group (δ 1.2–1.5 ppm for CH3, δ 3.2–3.8 ppm for CH-NH2). Coupling constants (e.g., J = 6–8 Hz for adjacent protons) confirm stereochemistry . Mass Spectrometry (MS) : Molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of H2O or NH2 groups) validate molecular weight and functional groups . HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, with retention times compared to standards for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or impurities. To address this:

- Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and solvent controls.

- Re-evaluate enantiomeric purity : Trace impurities (<2%) in stereoisomers (e.g., S-enantiomer) may antagonize activity .

- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for targets like G-protein-coupled receptors .

Q. What strategies are employed to enhance the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer :

- Chiral auxiliary methods : Use (R)-proline derivatives to temporarily fix stereochemistry during synthesis, followed by cleavage under mild acidic conditions .

- Dynamic kinetic resolution : Employ dual-function catalysts (e.g., Ru-Shvo) to racemize intermediates while selectively reducing the desired enantiomer .

- Crystallization-induced asymmetric transformation (CIAT) : Utilize chiral resolving agents (e.g., tartaric acid) to preferentially crystallize the R-enantiomer from a racemic mixture .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions or cross-coupling reactions?

- Methodological Answer :

- Steric effects : The ortho-substituted hydroxymethyl group hinders nucleophilic attack at the phenyl ring, directing reactions to the aminoethyl group. For Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) improve selectivity for the para position .

- Electronic effects : Electron-withdrawing substituents (e.g., -NO2) on the phenyl ring increase the amino group’s nucleophilicity, enhancing reactivity in SNAr reactions .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design experiments to clarify discrepancies?

- Methodological Answer :

- Comparative pharmacokinetics : Conduct parallel in vitro assays (e.g., liver microsomes from human vs. rat) under standardized conditions (pH 7.4, NADPH regeneration system).

- Isotope labeling : Use <sup>14</sup>C-labeled compound to track metabolite formation via LC-MS/MS .

- Enzyme inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.